molecular formula C10H16ClNO2 B13695488 O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Cat. No.: B13695488
M. Wt: 217.69 g/mol
InChI Key: FFYAYUWRPXIJFJ-UHFFFAOYSA-N
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Description

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a benzyloxypropyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride typically involves the reaction of 3-(benzyloxy)propylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The benzyloxypropyl group enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the propyl group.

    O-(3-Bromophenyl)hydroxylamine Hydrochloride: Contains a bromophenyl group instead of a benzyloxypropyl group.

    O-(3-Phenylpropyl)hydroxylamine Hydrochloride: Similar structure with a phenylpropyl group.

Uniqueness

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is unique due to its benzyloxypropyl group, which provides distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

O-(3-phenylmethoxypropyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c11-13-8-4-7-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H

InChI Key

FFYAYUWRPXIJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCON.Cl

Origin of Product

United States

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